Cas no 468-68-8 (1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-)

468-68-8 structure
Nome del prodotto:1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
- Drimenol
- [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
- (-)-Drim-7-en-11-ol
- (1S-(1alpha,4abeta,8aalpha))-1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
- (4aS)-2.5.5.8at-Tetramethyl-1t-hydroxymethyl-(4arH)-1.4.4a.5.6.7.8.8a-octahydro-naphthalin
- (5S,9S,10S)-(-)-drim-7-en-11-ol
- delta7,(8)-15-Hydroxyiresane
- Drimen-(7)-ol-(11)
- CHEBI:61148
- [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]methanol
- (?)-Drimenol
- 1-Naphthalenemethanol, 1alpha,4,4aalpha,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (-)-
- NCGC00179873-01
- (1S,2S,6S)-1,3,7,7-tetramethylbicyclo[4.4.0]dec-3-ene-2-methanol
- AKOS040761643
- 468-68-8
- LMPR0103370001
- Drimenol, (-)-
- SCHEMBL2982726
- HY-N8442
- 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
- Drim-7-en-11-ol
- (-)-Drimenol
- 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S-(1alpha,4abeta,8aalpha))-
- CS-0144236
- Q27130849
- C19743
- (5S,9S,10S)-drim-7-en-11-ol
- ACon1_002057
- NSC 169775
- NSC-169775
- 19078-37-6
- AG-690/12868925
- 1-Naphthalenemethanol,4,4a.alpha.,5,6,7,8,8a-octahydro-2,5,5,8a.beta.-tetramethyl-, (-)-
- DTXSID20963668
- (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol
- 1-Naphthalenemethanol,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, [1S-(1.alpha.,4a.beta.,8a.alpha.)]-
- HMWSKUKBAWWOJL-UHFFFAOYSA-N
- (2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methanol
- SCHEMBL6511122
- NSC169775
- 1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
- 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-
- (2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
- (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol #
- delta7(8)-15-Hydroxyiresane
- ((1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
- DA-52696
- (1S-(1a,4Abeta,8aalpha))-1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
-
- Inchi: InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
- Chiave InChI: HMWSKUKBAWWOJL-KCQAQPDRSA-N
- Sorrisi: OC[C@H]1C(C)=CC[C@H]2C(CCC[C@]12C)(C)C
Proprietà calcolate
- Massa esatta: 222.19800
- Massa monoisotopica: 222.198
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 303
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 20.2A^2
Proprietà sperimentali
- Colore/forma: Cryst.
- Densità: 0.9±0.1 g/cm3
- Punto di ebollizione: 298.8±9.0 °C at 760 mmHg
- Punto di infiammabilità: 106.9±15.0 °C
- Indice di rifrazione: 1.48
- PSA: 20.23000
- LogP: 3.77750
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: S22-S24/25
- Termine di sicurezza:S22;S24/25
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3896-1 mg |
Drimenol |
468-68-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506432-1 mg |
Drimenol, |
468-68-8 | ≥95% | 1mg |
¥1,692.00 | 2023-07-10 | |
1PlusChem | 1P00DM2W-1mg |
(-)-Drimenol |
468-68-8 | ≥95% | 1mg |
$289.00 | 2024-05-01 | |
1PlusChem | 1P00DM2W-5mg |
(-)-Drimenol |
468-68-8 | ≥95% | 5mg |
$939.00 | 2024-05-01 | |
TargetMol Chemicals | TN3896-5 mg |
Drimenol |
468-68-8 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506432-1mg |
Drimenol, |
468-68-8 | ≥95% | 1mg |
¥1692.00 | 2023-09-05 | |
BioAustralis | BIA-D1772-1 mg |
Drimenol |
468-68-8 | >95% by HPLC | 1mg |
$199.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506432A-5 mg |
Drimenol, |
468-68-8 | ≥95% | 5mg |
¥5,964.00 | 2023-07-10 | |
TargetMol Chemicals | TN3896-1 mL * 10 mM (in DMSO) |
Drimenol |
468-68-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11980 | 2023-09-15 | |
BioAustralis | BIA-D1772-1mg |
Drimenol |
468-68-8 | >95% by HPLC | 1mg |
$230.00 | 2025-02-24 |
1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Letteratura correlata
-
Edward P. Serebryakov,Galina D. Gamalevich,Veacheslav N. Kulcitki,Nicon D. Ungur,Pavel F. Vlad Mendeleev Commun. 2002 12 59
-
Jeremy Just,Timothy B. Jordan,Brett Paull,Alex C. Bissember,Jason A. Smith Org. Biomol. Chem. 2015 13 11200
-
B. J. M. Jansen,Ae. de Groot Nat. Prod. Rep. 2004 21 449
-
4. Synthesis of locked half-chair and boat δ-lactones from the sesquiterpenoid drimenolG. A. Lindsay,K. H. Overton J. Chem. Soc. Perkin Trans. 1 1973 385
468-68-8 (1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-) Prodotti correlati
- 638-95-9(α-Amyrin)
- 559-70-6(β-Amyrin)
- 127-22-0(Taraxerol)
- 545-46-0(Uvaol)
- 545-48-2(3b-Erythrodiol)
- 1449-06-5(21-Episerratenediol)
- 20554-95-4(Faradiol)
- 2172622-02-3(tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-9-oxa-2-azaspiro5.5undecane-2-carboxylate)
- 1943685-42-4(tert-butyl N-1-(4-bromophenyl)cyclohexylcarbamate)
- 1221974-62-4((3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
